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Compound of Interest

Compound Name: 2-Methylbenzyl bromide

Cat. No.: B048147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbenzyl bromide, a key

reagent in organic synthesis. It details its chemical and physical properties, safety information,

and provides experimental protocols for its synthesis and common reactions.

Chemical Identity and Properties
2-Methylbenzyl bromide, also known as α-bromo-o-xylene, is an organic halide widely used

as a building block in the synthesis of more complex molecules. Its chemical structure consists

of a benzene ring substituted with a methyl group and a bromomethyl group at adjacent

positions.

Physical and Chemical Properties.[1][2][3][4][5]
The key physical and chemical properties of 2-Methylbenzyl bromide are summarized in the

table below for easy reference.
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Property Value

CAS Number 89-92-9

Molecular Formula C₈H₉Br

Molecular Weight 185.06 g/mol

Appearance Clear colorless to pale yellow liquid

Melting Point 16-20 °C

Boiling Point 216-217 °C at 742 mmHg

Density 1.381 g/mL at 25 °C

Refractive Index (n20/D) 1.575

Flash Point 82 °C (closed cup)

Solubility Practically insoluble in water

Safety and Handling.[1][5]
2-Methylbenzyl bromide is a corrosive and toxic substance that requires careful handling in a

well-ventilated fume hood. Appropriate personal protective equipment (PPE), including

chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Identification Information

Signal Word Danger

Pictogram GHS05 (Corrosion)

Hazard Statements
H314: Causes severe skin burns and eye

damage.

Precautionary Statements
P280, P303+P361+P353, P304+P340+P310,

P305+P351+P338, P363, P405

Storage Class
6.1A: Combustible, acute toxic Cat. 1 and 2 /

very toxic hazardous materials
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Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Methylbenzyl bromide
and its application in two common synthetic transformations: the Williamson ether synthesis

and the Grignard reaction.

Synthesis of 2-Methylbenzyl Bromide via Free-Radical
Bromination of o-Xylene
This protocol is adapted from established procedures for the bromination of xylenes. The key to

achieving mono-bromination on the methyl group is the use of a radical initiator and light, while

avoiding electrophilic aromatic substitution catalysts.

Materials:

o-Xylene

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-

xylene (1 equivalent) in CCl₄.

Add N-Bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide or AIBN.

Heat the mixture to reflux with vigorous stirring. The reaction can be initiated and accelerated

by irradiation with a sunlamp or a standard incandescent light bulb.
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Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete

when all the NBS has been consumed (succinimide, a byproduct, will float on top of the

CCl₄).

Cool the reaction mixture to room temperature and filter to remove the succinimide.

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining

acidic byproducts, followed by a wash with water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and remove the solvent under reduced pressure using a

rotary evaporator.

The crude 2-methylbenzyl bromide can be purified by vacuum distillation.

Williamson Ether Synthesis using 2-Methylbenzyl
Bromide
This protocol describes the synthesis of an ether by reacting 2-methylbenzyl bromide with an

alkoxide.

Materials:

An alcohol (e.g., ethanol)

Sodium hydride (NaH) or another strong base

Anhydrous solvent (e.g., THF or DMF)

2-Methylbenzyl bromide

Saturated ammonium chloride solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve the alcohol (1.1 equivalents) in the anhydrous solvent.

Cool the solution in an ice bath and slowly add sodium hydride (1 equivalent) in portions. Stir

the mixture until the evolution of hydrogen gas ceases, indicating the formation of the

alkoxide.

Add 2-methylbenzyl bromide (1 equivalent) dropwise to the alkoxide solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete (monitor by TLC).

Carefully quench the reaction by the slow addition of a saturated ammonium chloride

solution.

Extract the product with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to yield the crude ether, which

can be further purified by column chromatography.

Grignard Reaction with 2-Methylbenzyl Bromide
This protocol outlines the formation of a Grignard reagent from 2-methylbenzyl bromide and

its subsequent reaction with a carbonyl compound (e.g., acetone).

Materials:

Magnesium turnings

Anhydrous diethyl ether or THF

A small crystal of iodine
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2-Methylbenzyl bromide

A carbonyl compound (e.g., acetone)

Saturated ammonium chloride solution or dilute HCl

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and

a magnetic stirrer, place the magnesium turnings. The entire apparatus must be under an

inert atmosphere.

Add a small crystal of iodine to activate the magnesium surface.

In the dropping funnel, prepare a solution of 2-methylbenzyl bromide (1 equivalent) in

anhydrous diethyl ether.

Add a small portion of the 2-methylbenzyl bromide solution to the magnesium turnings. The

reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction

does not start, gentle warming may be required.

Once the reaction has started, add the remaining 2-methylbenzyl bromide solution

dropwise at a rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture until most of the magnesium has

been consumed. The resulting solution is the Grignard reagent.

Cool the Grignard reagent to 0 °C in an ice bath.

Add a solution of the carbonyl compound (1 equivalent) in anhydrous diethyl ether dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional hour.

Quench the reaction by carefully pouring the mixture over a mixture of ice and saturated

ammonium chloride solution or dilute HCl.
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Extract the product with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate under reduced pressure to obtain the crude alcohol, which can be

purified by column chromatography or distillation.

Visualizations
The following diagrams illustrate the key chemical transformations discussed in this guide.
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Caption: Synthesis of 2-Methylbenzyl Bromide from o-Xylene.
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Caption: Williamson Ether Synthesis with 2-Methylbenzyl Bromide.
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Caption: Grignard Reaction Workflow using 2-Methylbenzyl Bromide.

To cite this document: BenchChem. [Technical Guide: 2-Methylbenzyl Bromide (CAS No. 89-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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